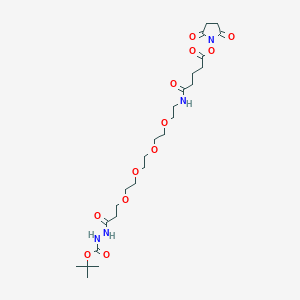
N-(4-methylphenyl)-3-nitropyridin-4-amine
Vue d'ensemble
Description
N-(4-methylphenyl)-3-nitropyridin-4-amine, also known as 4-MeMPhNP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
Synthesis and Catalysis
The compound N-(4-methylphenyl)-3-nitropyridin-4-amine has been utilized in various synthetic processes. For example, a study by Dabrowska et al. (2009) explored its role in a three-component reaction leading to aminomethylenebisphosphonates, which have applications in antiosteoporotic, antibacterial, anticancer, antiparasitic, and herbicidal activities (Dabrowska et al., 2009).
Reduction of Nitro Compounds
The reduction of nitro compounds, an essential transformation in organic chemistry for producing amines, has seen the use of N-(4-methylphenyl)-3-nitropyridin-4-amine. This is particularly relevant in the synthesis of drugs, biologically active molecules, and various other chemical products. Nasrollahzadeh et al. (2020) highlighted the role of graphene-based catalysts in this process, indicating the compound's potential in catalytic applications (Nasrollahzadeh et al., 2020).
Nucleophilic Amination
Selective vicarious nucleophilic amination of nitropyridines, including N-(4-methylphenyl)-3-nitropyridin-4-amine, has been researched by Bakke et al. (2001). This method is used for the preparation of substituted amino nitropyridines, contributing to the synthesis of various organic compounds (Bakke et al., 2001).
Development of Fluorescent Probes
The compound has been involved in the development of fluorescent probes for the detection of metal ions. Singh et al. (2020) designed fluorescent compounds using N-(4-methylphenyl)-3-nitropyridin-4-amine for sensing metal ions like Fe3+ and Hg2+ in aqueous media, indicating its potential in environmental and biological applications (Singh et al., 2020).
Propriétés
IUPAC Name |
N-(4-methylphenyl)-3-nitropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-9-2-4-10(5-3-9)14-11-6-7-13-8-12(11)15(16)17/h2-8H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHDKEJEGMXGIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-3-nitropyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)

![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)

![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)

![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)






![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)